An In-depth Technical Guide to the Physical Properties of (1-Phenyl-ethyl)-prop-2-ynyl-amine
An In-depth Technical Guide to the Physical Properties of (1-Phenyl-ethyl)-prop-2-ynyl-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Chemical Identity and Structure
(1-Phenyl-ethyl)-prop-2-ynyl-amine, also known as N-(1-Phenylethyl)prop-2-yn-1-amine, is a chiral secondary amine featuring a phenyl-ethyl group and a propargyl group attached to the nitrogen atom. Its unique structure, combining an aromatic ring, a stereocenter, and a terminal alkyne, makes it a molecule of interest in synthetic chemistry and drug discovery.
Molecular Structure:
Caption: 2D structure of (1-Phenyl-ethyl)-prop-2-ynyl-amine.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | N-(1-phenylethyl)prop-2-yn-1-amine | |
| CAS Number | 56862-34-1 | [1] |
| Molecular Formula | C₁₁H₁₃N | [1] |
| Molecular Weight | 159.23 g/mol | [1] |
| SMILES | C#CCNC(C)C1=CC=CC=C1 | [1] |
Physicochemical Properties
Due to the absence of experimentally determined physical properties in the public domain, this section presents computed values which can serve as estimations for experimental design.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | |
| LogP (Octanol-Water Partition Coefficient) | 1.9704 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 1 | |
| Rotatable Bonds | 3 |
Experimental Determination of Physical Properties
This section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of (1-Phenyl-ethyl)-prop-2-ynyl-amine. These protocols are based on standard laboratory practices and are designed to yield accurate and reproducible data.
Boiling Point Determination
The boiling point is a critical physical constant that provides an indication of the volatility of a liquid. For secondary amines, the boiling point is influenced by hydrogen bonding, though to a lesser extent than in primary amines.
Experimental Protocol: Micro Boiling Point Determination (Siwoloboff's Method)
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Sample Preparation: Place a small amount (0.5-1.0 mL) of (1-Phenyl-ethyl)-prop-2-ynyl-amine into a clean, dry test tube.
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Capillary Insertion: Seal one end of a capillary tube using a flame. Place the open end of the capillary tube into the liquid in the test tube.
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Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).
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Heating: Heat the apparatus gently and observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.
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Boiling Point Observation: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
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Rationale: This method is ideal for small sample volumes. The principle relies on the vapor pressure of the liquid equaling the atmospheric pressure at the boiling point.
Caption: Workflow for micro boiling point determination.
Melting Point Determination
While (1-Phenyl-ethyl)-prop-2-ynyl-amine is expected to be a liquid at room temperature, its melting point can be determined if it is a solid or can be solidified at low temperatures. The melting point is a sensitive indicator of purity.
Experimental Protocol: Capillary Melting Point Determination
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Sample Preparation: If the sample is a solid, finely powder a small amount. If it is a liquid, cool it in an ice bath or freezer until it solidifies, then quickly powder it.
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Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: Place the capillary tube in a melting point apparatus.
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Heating: Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
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Melting Point Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
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Rationale: A sharp melting range (0.5-1.5 °C) is indicative of a pure compound. Impurities tend to broaden and depress the melting range.
Density Determination
Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.
Experimental Protocol: Pycnometer Method
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Pycnometer Preparation: Clean and thoroughly dry a pycnometer of a known volume. Determine the mass of the empty, dry pycnometer.
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Filling: Fill the pycnometer with the (1-Phenyl-ethyl)-prop-2-ynyl-amine sample, ensuring there are no air bubbles. Insert the stopper and allow any excess liquid to overflow.
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Thermostatting: Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.
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Mass Determination: Carefully dry the outside of the pycnometer and determine its mass.
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Calculation: The density is calculated by dividing the mass of the sample (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.
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Rationale: The pycnometer method is a precise way to determine the density of a liquid by accurately measuring a specific volume.
Solubility Assessment
Understanding the solubility of a compound is crucial for its handling, purification, and formulation. As an amine, (1-Phenyl-ethyl)-prop-2-ynyl-amine is expected to exhibit basic properties and thus solubility in acidic aqueous solutions. Its organic structure suggests solubility in a range of organic solvents.
Experimental Protocol: Qualitative Solubility Tests
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Solvent Selection: Prepare a set of test tubes, each containing approximately 1 mL of a different solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, diethyl ether, acetone, toluene).
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Sample Addition: Add a small, consistent amount of (1-Phenyl-ethyl)-prop-2-ynyl-amine (e.g., 20 µL or a few milligrams) to each test tube.
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Observation: Agitate each test tube and observe whether the compound dissolves completely. Note any changes in appearance, such as color change or the formation of a precipitate.
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Rationale: This systematic approach allows for the classification of the compound's solubility based on its behavior in polar, nonpolar, acidic, and basic solvents. The solubility in 5% HCl is a classic test for amines.
Caption: Logic for qualitative solubility testing.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Features:
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Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.
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Methine Proton (CH-N): A quartet in the range of δ 3.5-4.0 ppm, coupled to the adjacent methyl protons.
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Methylene Protons (N-CH₂): A doublet in the range of δ 3.0-3.5 ppm, coupled to the acetylenic proton.
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Methyl Protons (CH₃): A doublet in the range of δ 1.3-1.5 ppm, coupled to the methine proton.
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Acetylenic Proton (C≡CH): A triplet in the range of δ 2.0-2.5 ppm, due to long-range coupling with the methylene protons.
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Amine Proton (NH): A broad singlet that can appear over a wide chemical shift range and may be exchangeable with D₂O.
Expected ¹³C NMR Spectral Features:
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Aromatic Carbons: Several signals in the aromatic region (δ 120-150 ppm).
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Acetylenic Carbons: Two signals in the range of δ 70-90 ppm.
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Methine Carbon (CH-N): A signal in the range of δ 50-60 ppm.
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Methylene Carbon (N-CH₂): A signal in the range of δ 30-40 ppm.
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Methyl Carbon (CH₃): A signal in the range of δ 20-25 ppm.
Experimental Protocol: NMR Sample Preparation and Analysis
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Sample Preparation: Dissolve 5-10 mg of (1-Phenyl-ethyl)-prop-2-ynyl-amine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
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Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
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Rationale: The choice of deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
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N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ characteristic of a secondary amine.
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C≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹.
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C≡C Stretch: A weak absorption band around 2100-2150 cm⁻¹.
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C-H Aromatic Stretch: Absorption bands just above 3000 cm⁻¹.
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C-H Aliphatic Stretch: Absorption bands just below 3000 cm⁻¹.
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C=C Aromatic Stretch: Absorption bands in the 1450-1600 cm⁻¹ region.
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C-N Stretch: An absorption band in the 1020-1250 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
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Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal.
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Analysis: Acquire the IR spectrum.
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Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.
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Rationale: ATR-IR is a convenient technique for analyzing liquid samples with minimal sample preparation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum:
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Molecular Ion Peak (M⁺): A peak at m/z = 159, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: Expect to see characteristic fragments resulting from the cleavage of bonds adjacent to the nitrogen atom and the phenyl group. A prominent fragment would likely be the loss of a methyl group (m/z = 144) or the propargyl group (m/z = 120). The benzylic fragment (m/z = 105) is also a likely observation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
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Ionization: Ionize the sample using a high-energy electron beam.
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Analysis: Separate the resulting ions based on their mass-to-charge ratio and detect them.
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Rationale: EI is a common ionization technique that provides a reproducible fragmentation pattern, which is useful for structural elucidation and library matching.
Conclusion
While specific experimental data for (1-Phenyl-ethyl)-prop-2-ynyl-amine remains elusive in the current body of scientific literature, this guide provides a robust framework for its comprehensive physical and spectroscopic characterization. The detailed protocols and expected values based on analogous structures offer a solid starting point for any researcher venturing into the study of this intriguing molecule. The application of these methodologies will undoubtedly contribute valuable data to the scientific community and facilitate the exploration of this compound's potential in various fields of chemical research and development.
